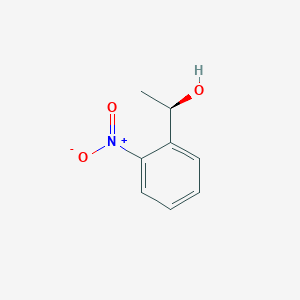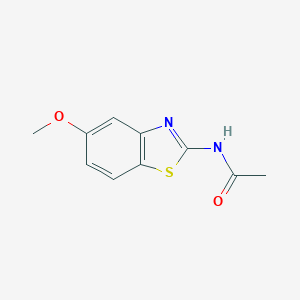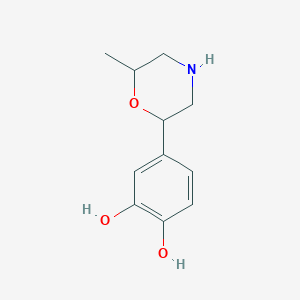
4-(6-Methyl-2-morpholinyl)pyrocatechol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Methyl-2-morpholinyl)pyrocatechol, also known as MP, is a catecholamine derivative that has been extensively studied for its potential use as a research tool in neuroscience. MP is a selective inhibitor of dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine.
Wirkmechanismus
The mechanism of action of 4-(6-Methyl-2-morpholinyl)pyrocatechol involves the selective inhibition of dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. By inhibiting this enzyme, this compound prevents the conversion of dopamine to norepinephrine, leading to a selective increase in dopamine levels.
Biochemical and Physiological Effects
This compound has been shown to increase dopamine levels in the brain, leading to a range of biochemical and physiological effects. These effects include increased locomotor activity, enhanced cognitive function, and improved memory retention. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(6-Methyl-2-morpholinyl)pyrocatechol in lab experiments is its selectivity for dopamine beta-hydroxylase, which allows researchers to study the effects of dopamine in isolation from norepinephrine. However, this compound has some limitations, including its short half-life and the potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-(6-Methyl-2-morpholinyl)pyrocatechol, including the development of more selective inhibitors of dopamine beta-hydroxylase, the study of the effects of this compound on different brain regions and circuits, and the investigation of the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders. Additionally, the use of this compound in combination with other research tools such as optogenetics and chemogenetics could lead to a deeper understanding of the role of dopamine in the brain.
Synthesemethoden
The synthesis of 4-(6-Methyl-2-morpholinyl)pyrocatechol involves the reaction of 6-methyl-2-morpholinone with pyrocatechol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is then reduced with sodium borohydride to yield this compound. The purity of the final product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-(6-Methyl-2-morpholinyl)pyrocatechol has been used extensively in neuroscience research as a tool for studying the role of norepinephrine in the brain. By inhibiting dopamine beta-hydroxylase, this compound prevents the conversion of dopamine to norepinephrine, leading to a selective increase in dopamine levels. This allows researchers to study the effects of dopamine in isolation from norepinephrine.
Eigenschaften
| 103852-78-4 | |
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
4-(6-methylmorpholin-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c1-7-5-12-6-11(15-7)8-2-3-9(13)10(14)4-8/h2-4,7,11-14H,5-6H2,1H3 |
InChI-Schlüssel |
HEISVMTVCWTFNN-UHFFFAOYSA-N |
SMILES |
CC1CNCC(O1)C2=CC(=C(C=C2)O)O |
Kanonische SMILES |
CC1CNCC(O1)C2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



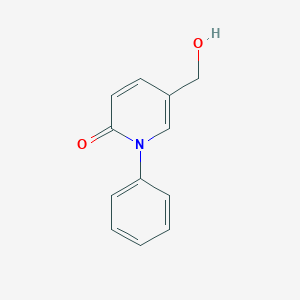
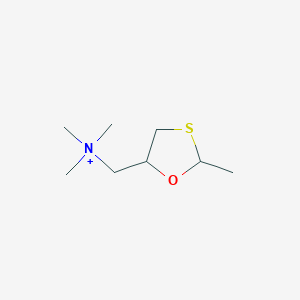
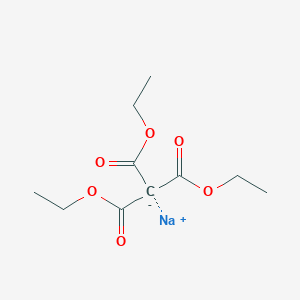
![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)
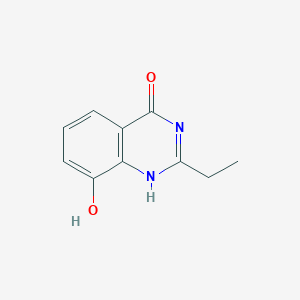
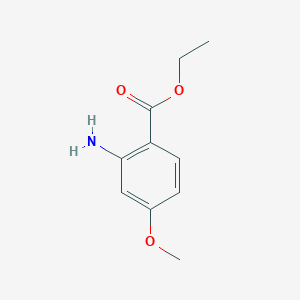
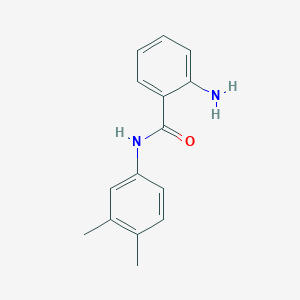
![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B17532.png)
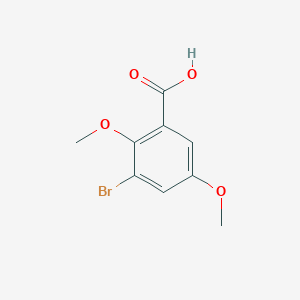
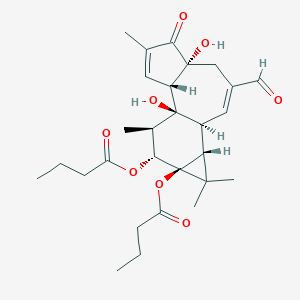
![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)
